molecular formula C13H12N2O3 B3855155 N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B3855155
M. Wt: 244.25 g/mol
InChI Key: JSUBUGTXTQIFKP-NTEUORMPSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized through the condensation reaction between furan-2-carbohydrazide and 2-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group and furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (–NHN=CH–) and the furan ring, which can coordinate with metal ions. The compound’s biological activities are believed to result from its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBUGTXTQIFKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide
Reactant of Route 2
N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

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